R-Doxazosin

Descripción general

Descripción

Doxazosin, ®- is a medication primarily used to treat symptoms of benign prostatic hyperplasia (enlarged prostate) and hypertension (high blood pressure). It belongs to the class of alpha-1 adrenergic receptor antagonists, which work by relaxing blood vessels and muscles in the prostate and bladder neck, making it easier for blood to flow and for patients to urinate .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Doxazosin, ®- involves several steps, starting with the preparation of the quinazoline core. The key steps include:

Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of reactions involving the condensation of appropriate aromatic amines with formamide or formic acid derivatives.

Substitution Reactions: The quinazoline core undergoes substitution reactions to introduce the necessary functional groups, such as methoxy groups at specific positions.

Piperazine Ring Formation: The piperazine ring is introduced through nucleophilic substitution reactions, where the quinazoline core reacts with piperazine derivatives.

Final Coupling: The final step involves coupling the quinazoline-piperazine intermediate with a benzodioxane derivative to form Doxazosin, ®-

Industrial Production Methods

Industrial production of Doxazosin, ®- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch Processing: Large reactors are used to carry out the multi-step synthesis, with careful control of temperature, pressure, and reaction time.

Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography to obtain the final pure compound

Análisis De Reacciones Químicas

Types of Reactions

Doxazosin, ®- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be used to modify the functional groups on the quinazoline core.

Substitution: Substitution reactions are common, especially in the synthesis process, to introduce different functional groups

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Solvents: Common solvents include methanol, ethanol, and dichloromethane

Major Products Formed

The major products formed from these reactions include various derivatives of Doxazosin, ®- with modified functional groups, which can be used for further research and development .

Aplicaciones Científicas De Investigación

Doxazosin, ®- has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the behavior of alpha-1 adrenergic receptor antagonists.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Extensively studied for its therapeutic effects in treating hypertension and benign prostatic hyperplasia.

Industry: Used in the development of new pharmaceutical formulations and drug delivery systems .

Mecanismo De Acción

Doxazosin, ®- works by competitively inhibiting postsynaptic alpha-1 adrenergic receptors. This inhibition results in the relaxation of smooth muscles in blood vessels, leading to vasodilation and a decrease in blood pressure. In the prostate and bladder neck, it reduces sympathetic tone-induced urethral stricture, alleviating symptoms of benign prostatic hyperplasia .

Comparación Con Compuestos Similares

Similar Compounds

Prazosin: Another alpha-1 adrenergic receptor antagonist used for hypertension and benign prostatic hyperplasia.

Terazosin: Similar to Doxazosin, ®-, used for the same indications but with different pharmacokinetic properties.

Tamsulosin: Specifically used for benign prostatic hyperplasia with a different mechanism of action targeting alpha-1A receptors.

Alfuzosin: Used for benign prostatic hyperplasia with a similar mechanism but different pharmacokinetics

Uniqueness

Doxazosin, ®- is unique due to its long-lasting effects, allowing for once-daily administration. It has a favorable safety profile and is effective in treating both hypertension and benign prostatic hyperplasia.

Actividad Biológica

R-Doxazosin, a selective alpha-1 adrenergic receptor antagonist, is primarily used in the treatment of hypertension and benign prostatic hyperplasia (BPH). This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and associated clinical findings.

Doxazosin selectively inhibits the postsynaptic alpha-1 adrenergic receptors found in vascular smooth muscle. This inhibition leads to vasodilation, which decreases systemic peripheral vascular resistance and subsequently lowers blood pressure without significantly affecting heart rate. The compound also relaxes smooth muscle in the prostate and bladder neck, alleviating urinary symptoms associated with BPH .

Pharmacodynamics and Pharmacokinetics

- Absorption : this compound is rapidly absorbed from the gastrointestinal tract, achieving peak plasma concentrations within 2-3 hours. Its bioavailability ranges from 60% to 70% .

- Distribution : The volume of distribution is approximately 1.0-1.9 L/kg, with about 98% plasma protein binding .

- Metabolism : Doxazosin undergoes hepatic metabolism primarily via cytochrome P450 enzymes (CYP2C19, CYP2D6, CYP3A4), producing several metabolites that may also exhibit pharmacological activity .

- Elimination : The drug is eliminated through urine, with a half-life of approximately 22 hours .

Cardiovascular Effects

This compound has been shown to reduce both systolic and diastolic blood pressure effectively. A study indicated that patients receiving doxazosin experienced a mean reduction in systolic blood pressure (SBP) by 16 mm Hg and diastolic blood pressure (DBP) by 7 mm Hg after treatment .

Effects on Cardiac Fibrosis

Recent research highlights a novel mechanism by which doxazosin may contribute to cardiac fibrosis through the stimulation of galectin-3 expression in cardiomyocytes. This process involves an increase in collagen synthesis independent of the protein kinase C (PKC) pathway or α1-adrenergic receptor activity . The implications of this finding suggest that while doxazosin is effective in managing hypertension, it may also pose risks for heart failure due to its fibrotic effects.

Hypertension Management

A multicenter study demonstrated that doxazosin effectively reduced serum cholesterol and triglyceride levels alongside significant drops in blood pressure among patients with essential hypertension. However, these lipid changes were not statistically significant .

Resistant Hypertension

In a study involving patients with resistant hypertension, the addition of doxazosin to existing antihypertensive regimens resulted in improved blood pressure control compared to those receiving spironolactone alone. Specifically, the addition led to a notable reduction in urinary albumin excretion and improved renal function parameters .

Comparative Biological Activity of Enantiomers

Doxazosin exists as a racemic mixture containing both (−) and (+) enantiomers. Research indicates that these enantiomers exhibit different pharmacological profiles:

- (−)-Doxazosin : Demonstrates potent antagonistic activity on alpha-1 adrenergic receptors but has a lesser effect on lowering blood pressure compared to its counterpart.

- (+)-Doxazosin : Exhibits greater efficacy in reducing blood pressure and may have distinct metabolic pathways contributing to its pharmacological effects .

Summary of Key Findings

| Parameter | This compound Effect |

|---|---|

| Blood Pressure Reduction | SBP: Mean decrease of 16 mm Hg; DBP: 7 mm Hg |

| Cardiac Fibrosis | Stimulates galectin-3 expression |

| Lipid Profile | Minor reductions in cholesterol and triglycerides |

| Renal Function Improvement | Enhanced glomerular filtration rate |

Propiedades

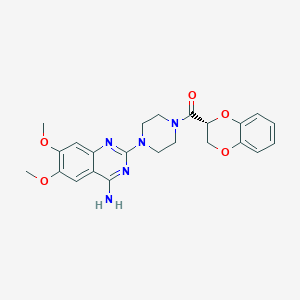

IUPAC Name |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZYUOTYCVRMRZ-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)[C@H]4COC5=CC=CC=C5O4)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70918-17-1 | |

| Record name | Doxazosin, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070918171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DOXAZOSIN, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6HQ441M9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.